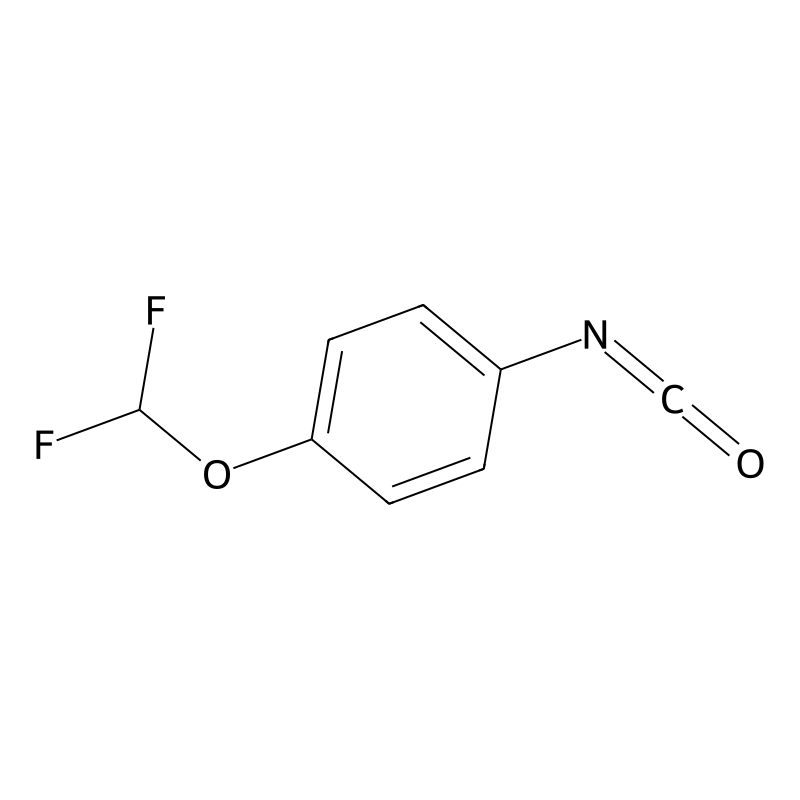

4-(Difluoromethoxy)phenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Difluoromethoxy)phenyl isocyanate (CAS 58417-15-5) is a specialized fluorinated building block utilized extensively in the synthesis of advanced ureas, carbamates, and amides for pharmaceutical and agrochemical applications [1]. Featuring an electrophilic isocyanate core paired with a para-substituted difluoromethoxy (-OCF2H) group, this compound serves as a critical precursor for directly installing the 4-(difluoromethoxy)phenyl pharmacophore. The -OCF2H moiety is highly valued as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for the traditional methoxy group. Procuring this specific isocyanate enables the efficient, single-step coupling of the difluoromethoxy motif into target scaffolds, bypassing complex multi-step fluorination protocols while offering predictable, high-yielding reactivity in both parallel library synthesis and scaled-up process workflows [2].

Substituting 4-(difluoromethoxy)phenyl isocyanate with its closest analogs, such as 4-methoxyphenyl isocyanate or 4-(trifluoromethoxy)phenyl isocyanate, fundamentally alters both process chemistry and downstream material performance [1]. In synthetic workflows, the electron-withdrawing nature of the -OCF2H group increases the electrophilicity of the isocyanate carbon compared to the electron-donating methoxy analog, accelerating nucleophilic addition during urea formation [2]. In downstream applications, replacing the -OCF2H group with a methoxy group introduces a severe metabolic liability by creating a site highly susceptible to oxidative O-demethylation. Conversely, substitution with a fully fluorinated trifluoromethoxy (-OCF3) group eliminates the specific hydrogen-bond donor capacity of the -OCF2H proton and excessively drives up lipophilicity, often resulting in poor aqueous solubility. Consequently, generic substitution fails to achieve the precise balance of metabolic stability, conformational adaptability, and target affinity required in advanced lead optimization [3].

References

- [1] PubMed, Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups, 2026

- [2] MDPI, Design, Synthesis, and Structure-Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses, 2026

- [3] PMC, The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems, 2014

Conformational Adaptability and Polarity Modulation

The difluoromethoxy group exhibits distinct conformational behavior that directly impacts the polarity and binding affinity of downstream urea derivatives. Unlike the rigid, intrinsically lipophilic trifluoromethoxy (-OCF3) group, the -OCF2H moiety can easily interconvert between a highly lipophilic and a polar conformation[1]. This allows the 4-(difluoromethoxy)phenyl substituent to dynamically adjust to the polarity changes of the molecular binding environment, a property absent in the fully fluorinated comparator [2].

| Evidence Dimension | Conformational polarity adaptation |

| Target Compound Data | -OCF2H group interconverts between lipophilic and polar states |

| Comparator Or Baseline | -OCF3 group (fixed intrinsic lipophilicity) |

| Quantified Difference | Bimodal polarity adaptation vs. static lipophilicity |

| Conditions | Vector analysis of partially fluorinated alkoxy groups in structural modeling |

Procuring the difluoromethoxy isocyanate allows chemists to synthesize leads that dynamically adapt to binding pocket polarities, improving target engagement over rigid trifluoromethoxy analogs.

Metabolic Stability and O-Demethylation Resistance

When synthesizing pharmaceutical leads, the choice of isocyanate precursor dictates the metabolic robustness of the final compound. Urea derivatives synthesized from 4-methoxyphenyl isocyanate are highly susceptible to oxidative O-demethylation by cytochrome P450 enzymes [1]. In contrast, derivatives incorporating the 4-(difluoromethoxy)phenyl moiety exhibit significantly enhanced metabolic stability due to the strong carbon-fluorine bonds, which block this primary metabolic liability while maintaining a similar steric profile [2].

| Evidence Dimension | Susceptibility to oxidative O-demethylation |

| Target Compound Data | -OCF2H derivatives (Resistant to oxidative cleavage) |

| Comparator Or Baseline | -OCH3 derivatives (Highly susceptible to O-demethylation) |

| Quantified Difference | Complete blockade of the specific O-demethylation metabolic pathway |

| Conditions | In vivo/in vitro pharmacokinetic profiling of substituted phenyl bioisosteres |

Selecting the difluoromethoxy isocyanate prevents downstream pharmacokinetic failures associated with the rapid clearance of methoxy-bearing drug candidates.

Enhanced Electrophilic Reactivity in Urea Synthesis

In process chemistry workflows, the reactivity of the isocyanate carbon is heavily influenced by the para-substituent. The electron-withdrawing nature of the difluoromethoxy group increases the electrophilicity of the isocyanate moiety compared to the electron-donating methoxy group in 4-methoxyphenyl isocyanate [1]. This electronic activation facilitates more rapid and higher-yielding reactions with sterically hindered or weakly nucleophilic amines during the synthesis of complex cyclobutylureas, achieving yields exceeding 90% under standard protocols [2].

| Evidence Dimension | Isocyanate electrophilicity and reaction efficiency |

| Target Compound Data | Electron-withdrawing -OCF2H accelerates nucleophilic addition (e.g., 94% yield for derivative 7b) |

| Comparator Or Baseline | Electron-donating -OCH3 (4-methoxyphenyl isocyanate) |

| Quantified Difference | Higher reaction rates and yields with weak nucleophiles |

| Conditions | Synthesis of substituted phenyl cyclobutylureas from cyclobutyl isocyanate and corresponding anilines/isocyanates |

Procuring the activated difluoromethoxy isocyanate streamlines parallel synthesis and improves yields in the production of complex urea libraries.

Synthesis of Topoisomerase II Inhibitors

Used as a critical building block to introduce the difluoromethoxy group in hybrid scaffolds, improving antiproliferative activity and pharmacokinetic profiles compared to methoxy analogs in Topoisomerase II poison development [1].

Development of Anti-Inflammatory Cyclobutylureas

Employed in the single-step synthesis of 1-cyclobutyl-3-(4-(difluoromethoxy)phenyl)urea derivatives, leveraging its predictable reactivity to generate high-yield libraries for inflammatory response modulation [2].

Parallel Library Synthesis for Kinase Inhibitors

Utilized in automated drug discovery workflows where its balanced electrophilicity ensures high-yielding urea and carbamate formation across diverse amine building blocks, outperforming deactivated methoxy isocyanates [3].

Agrochemical Active Ingredient Manufacturing

Selected over trifluoromethoxy precursors to optimize the intermediate lipophilicity and environmental degradation profile of novel urea-based herbicides and pesticides, ensuring better aqueous solubility in field applications [4].

References

- [1] PMC, Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons, 2022

- [2] MDPI, Design, Synthesis, and Structure-Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses, 2026

- [3] PMC, Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives, 2018

- [4] PubMed, Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups, 2026

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types